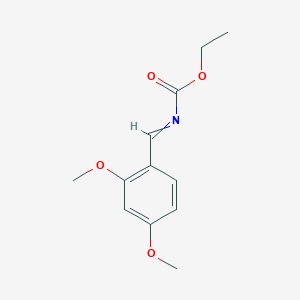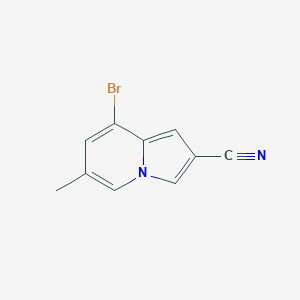![molecular formula C14H13N3O B11874273 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which combines a pyrazole ring with a pyridine ring, allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of 2-arylaminomethyl-3-nitropyridines. This process can be catalyzed by acids such as acetic acid. The reaction conditions often include heating the reactants in the presence of a solvent like ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
- 2-Phenyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 2-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 2-(3-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
Comparison: Compared to these similar compounds, 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the ethyl group on the phenyl ring. This structural variation can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications .
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(3-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H13N3O/c1-2-10-5-3-6-11(9-10)17-14(18)12-7-4-8-15-13(12)16-17/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
NYFFYRRQXKOCQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N2C(=O)C3=C(N2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)



![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)



![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)





